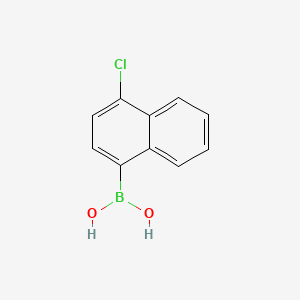

5(6)-CARBOXYNAPHTHOFLUORESCEIN

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5(6)-Carboxynaphthofluorescein, also known as CNF, is a fluorescent dye that is used in a variety of scientific research applications. It belongs to the family of naphthofluorescein dyes, which are widely used in biological applications due to their high photostability, low toxicity, and strong fluorescence. CNF is a highly fluorescent dye that emits a bright green light when excited by ultraviolet light, making it ideal for a variety of research applications.

科学的研究の応用

Chemical Synthesis and Modification :

- Mattingly (1992) demonstrated the use of 5(6)-Carboxyfluorescein in chemical synthesis. Specifically, they described the preparation of 5- and 6-(aminomethyl)fluorescein, emphasizing the conversion processes involved (Mattingly, 1992).

Purification and Characterization :

- Ralston et al. (1981) discussed the importance of purifying 5(6)-Carboxyfluorescein for applications involving vesicles and cells. They outlined a method for its purification to ensure accuracy in studies (Ralston et al., 1981).

Biological Applications and Sensing :

- Bidmanová et al. (2012) explored the conjugation of 5(6)-Carboxyfluorescein and 5(6)-Carboxynaphthofluorescein with bovine serum albumin for optical pH sensing. This demonstrates its utility in bioprocessing, clinical diagnostics, and environmental monitoring (Bidmanová et al., 2012).

Chemical Reaction Monitoring :

- Fukuda et al. (2014) utilized 5(6)-Carboxynaphthofluorescein in a novel method to monitor chemical reactions in microdroplets using fluorescence spectroscopy. This application is particularly useful in microfluidic systems (Fukuda et al., 2014).

Phloem Sap Translocation Monitoring :

- Grignon et al. (1989) employed 6(5)Carboxyfluorescein as a tracer for phloem sap translocation in plants. This application is significant in plant physiology and botany (Grignon et al., 1989).

Fluorescence Labeling :

- Xia et al. (2019) demonstrated how 5-Carboxylfluorescein's optical properties can be modified with arginine-rich cell-penetrating peptides for intracellular pH imaging, expanding its applications in biological research (Xia et al., 2019).

Development of Fluorescent Dyes for Biological Labeling :

- Selin et al. (2020) focused on the synthesis of modified fluoresceins for click reactions, indicating the importance of fluorescein derivatives like 5(6)-Carboxyfluorescein in labeling biomolecules (Selin et al., 2020).

特性

| { "Design of the Synthesis Pathway": "The synthesis of 5(6)-CARBOXYNAPHTHOFLUORESCEIN can be achieved by a multi-step process involving several reactions.", "Starting Materials": [ "2-naphthol", "phthalic anhydride", "fluorescein", "sulfuric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of phthalic acid derivative", "Phthalic anhydride and 2-naphthol are heated in the presence of sulfuric acid to form 5-(2-hydroxyphenyl)-2-naphthoic acid.", "Step 2: Synthesis of fluorescein derivative", "Fluorescein is reacted with sodium hydroxide to form sodium fluorescein.", "Step 3: Coupling reaction", "5-(2-hydroxyphenyl)-2-naphthoic acid and sodium fluorescein are coupled in the presence of ethanol and water to form 5(6)-CARBOXYNAPHTHOFLUORESCEIN.", "Step 4: Purification", "The crude product is purified using column chromatography to obtain pure 5(6)-CARBOXYNAPHTHOFLUORESCEIN." ] } | |

CAS番号 |

128724-35-6 |

製品名 |

5(6)-CARBOXYNAPHTHOFLUORESCEIN |

分子式 |

C28H18O3 |

分子量 |

402.449 |

InChI |

InChI=1S/C28H18O3/c1-16-3-2-4-19(13-16)26-24-9-5-17-14-20(29)7-11-22(17)27(24)31-28-23-12-8-21(30)15-18(23)6-10-25(26)28/h2-15,29H,1H3 |

InChIキー |

SHYSWDIJAFDQED-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C2=C3C=CC4=CC(=O)C=CC4=C3OC5=C2C=CC6=C5C=CC(=C6)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 5(6)-Carboxynaphthofluorescein in current research?

A1: 5(6)-Carboxynaphthofluorescein is primarily utilized as a fluorescent probe in various research applications.

- Colorimetric detection of ion channel activity: This compound acts as an intravesicular pH probe, enabling the colorimetric detection of activity, selectivity, and cooperativity in ion channels like gramicidin A. []

- Monitoring chemical reactions in microdroplets: Researchers have employed 5(6)-Carboxynaphthofluorescein alongside CdSe/ZnS quantum dots to monitor chemical reactions within microdroplets in real time using fluorescence spectroscopy. []

- Optical pH sensing: This compound can be conjugated with bovine serum albumin and immobilized for the development of optical pH sensors. []

Q2: How does 5(6)-Carboxynaphthofluorescein facilitate the detection of ion channel activity?

A: The mechanism relies on the compound's pH sensitivity. When encapsulated within vesicles, changes in the internal pH, often induced by the transport of ions through channels like gramicidin A, lead to detectable changes in the fluorescence of 5(6)-Carboxynaphthofluorescein. This allows researchers to monitor ion channel activity and assess factors like selectivity and cooperativity. []

Q3: Can you elaborate on the use of 5(6)-Carboxynaphthofluorescein in microdroplet reactions?

A: In microfluidic systems, 5(6)-Carboxynaphthofluorescein serves as a fluorescent reactant alongside CdSe/ZnS quantum dots. By monitoring the fluorescence spectra of these components within individual microdroplets, researchers can track the reaction progress in real-time. This technique allows for investigating the influence of droplet size on reaction kinetics by adjusting flow rates within the microfluidic device. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Azatricyclo[5.2.0.0~2,5~]nonane](/img/structure/B589587.png)

![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)

![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5beta)]-](/img/structure/B589593.png)